molecular formula C18H18IN3O4S B5084960 4-(2-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE

4-(2-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE

Cat. No.: B5084960
M. Wt: 499.3 g/mol
InChI Key: HNWTTZMCDHWPOV-UHFFFAOYSA-N
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Description

4-(2-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyrrolidine ring, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is the reaction of 4-iodoaniline with succinic anhydride to form the intermediate 1-(4-iodophenyl)-2,5-dioxopyrrolidine. This intermediate is then reacted with 4-(2-aminoethyl)benzenesulfonamide under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group in the iodophenyl ring can be reduced to an amine.

    Substitution: The iodine atom in the iodophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiolates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

4-(2-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonamide: Shares the sulfonamide group but lacks the iodophenyl and pyrrolidine moieties.

    Sulfanilamide: Another sulfonamide compound with antibacterial properties.

Uniqueness

4-(2-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[2-[[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18IN3O4S/c19-13-3-5-14(6-4-13)22-17(23)11-16(18(22)24)21-10-9-12-1-7-15(8-2-12)27(20,25)26/h1-8,16,21H,9-11H2,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWTTZMCDHWPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18IN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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